molecular formula C20H26FN3O3 B4260954 N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide

N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide

Cat. No. B4260954
M. Wt: 375.4 g/mol
InChI Key: FUGHVCPOOQBEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide, commonly known as FE-17, is a small molecule inhibitor that has been widely studied for its potential in cancer treatment. FE-17 belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

FE-17 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. FE-17 has also been shown to inhibit the activity of other enzymes involved in DNA repair, including DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase.
Biochemical and Physiological Effects
FE-17 has been shown to induce DNA damage and apoptosis in cancer cells. In addition, FE-17 has been shown to enhance the efficacy of other cancer therapeutic agents, such as chemotherapy and radiation therapy. FE-17 has also been shown to have minimal toxicity in normal cells, indicating its potential as a selective cancer therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of FE-17 is its potency as a PARP inhibitor, which makes it an attractive candidate for cancer therapy. FE-17 has also been shown to have minimal toxicity in normal cells, which is a desirable characteristic for any cancer therapeutic agent. However, one limitation of FE-17 is its solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for FE-17.

Future Directions

For research on FE-17 include optimizing its pharmacokinetic properties, such as solubility and bioavailability, and determining its efficacy in combination with other cancer therapeutic agents. Further studies are also needed to determine the optimal dosing and administration schedule for FE-17 in clinical trials. Finally, the potential for FE-17 to be used as a diagnostic tool for cancer should be explored, as PARP inhibitors have been shown to enhance the sensitivity of cancer cells to imaging techniques such as positron emission tomography (PET).
Conclusion
FE-17 is a promising small molecule inhibitor that has shown potential as a cancer therapeutic agent. Its mechanism of action as a PARP inhibitor has been extensively studied, and preclinical studies have shown its efficacy against a variety of cancer cell lines. Further research is needed to optimize its pharmacokinetic properties and determine its efficacy in clinical trials. FE-17 has the potential to be an important addition to the arsenal of cancer therapeutic agents available to clinicians.

Scientific Research Applications

FE-17 has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that FE-17 has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. FE-17 has also been shown to inhibit tumor growth in animal models of breast cancer and glioblastoma.

properties

IUPAC Name

N-[3-[[2-(diethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3/c1-3-24(4-2)17(18-10-7-13-27-18)14-23-19(25)11-12-22-20(26)15-8-5-6-9-16(15)21/h5-10,13,17H,3-4,11-12,14H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGHVCPOOQBEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CNC(=O)CCNC(=O)C1=CC=CC=C1F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.